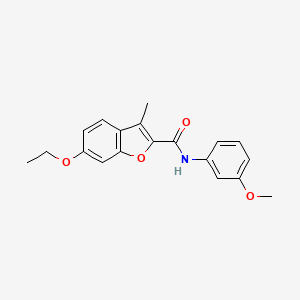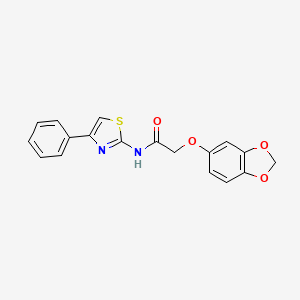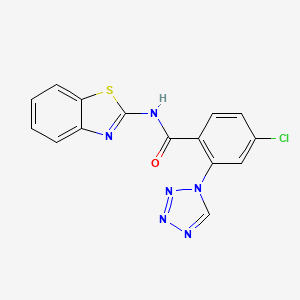![molecular formula C25H25N3O3 B11166582 N-(4-methylbenzyl)-2-({[3-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11166582.png)
N-(4-methylbenzyl)-2-({[3-(propanoylamino)phenyl]carbonyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-(3-PROPANAMIDOBENZAMIDO)BENZAMIDE: is a complex organic compound with a molecular structure that includes multiple benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-(3-PROPANAMIDOBENZAMIDO)BENZAMIDE typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective acylation, which is crucial for obtaining the desired product . The reaction conditions often include the use of a microreactor system to optimize the reaction kinetics and improve yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced microreactor technology allows for precise control over reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-[(4-METHYLPHENYL)METHYL]-2-(3-PROPANAMIDOBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-[(4-METHYLPHENYL)METHYL]-2-(3-PROPANAMIDOBENZAMIDO)BENZAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays .
Medicine: In the medical field, N-[(4-METHYLPHENYL)METHYL]-2-(3-PROPANAMIDOBENZAMIDO)BENZAMIDE is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-(3-PROPANAMIDOBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 4-Methyl-N-phenylbenzamide
- N-(3-Amino-4-methylphenyl)benzamide
- 2-Ethoxy-N-[(4-methylphenyl)methyl]-Benzamide
Uniqueness: N-[(4-METHYLPHENYL)METHYL]-2-(3-PROPANAMIDOBENZAMIDO)BENZAMIDE stands out due to its complex structure, which includes multiple functional groups that confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[3-(propanoylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C25H25N3O3/c1-3-23(29)27-20-8-6-7-19(15-20)24(30)28-22-10-5-4-9-21(22)25(31)26-16-18-13-11-17(2)12-14-18/h4-15H,3,16H2,1-2H3,(H,26,31)(H,27,29)(H,28,30) |
InChI Key |
UMWNDCFZURLHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}glycinate](/img/structure/B11166503.png)
![2-chloro-3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11166514.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11166518.png)
![2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11166523.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide](/img/structure/B11166524.png)
![methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B11166538.png)


![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11166549.png)
![7-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11166554.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166571.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-oxobutyl]acetamide](/img/structure/B11166590.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11166592.png)
